molecular formula C₁₉H₃₅N₃O₄S B1663084 ALLM (Calpain Inhibitor) CAS No. 136632-32-1

ALLM (Calpain Inhibitor)

Cat. No. B1663084
M. Wt: 401.6 g/mol
InChI Key: RJWLAIMXRBDUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ALLM, also known as Calpain Inhibitor II, is a synthetic peptide aldehyde that acts as an inhibitor of calpain . Calpains are a family of calcium-dependent, cytosolic, neutral cysteine proteases . They perform controlled proteolysis of their target proteins . The best characterized members of the family are the ubiquitously expressed calpain 1 and calpain 2 . ALLM is a potent inhibitor of calpain and cathepsin proteases . It inhibits neuronal cell death and improves chronic neurological function after spinal cord injury (SCI) .


Molecular Structure Analysis

The molecular structure of ALLM (Calpain Inhibitor) is represented by the chemical formula C19H35N3O4S . Its molecular weight is 401.57 .


Physical And Chemical Properties Analysis

ALLM (Calpain Inhibitor) is a white to off-white solid . It is soluble in ethanol, DMF, and DMSO .

Scientific Research Applications

  • Neurodegenerative Diseases

    • ALLM is used in the field of neurology, specifically in the study of neurodegenerative diseases .
    • ALLM acts as a calpain inhibitor, preventing calpain-mediated apoptosis in degenerating neurons .
    • The method of application involves using ALLM to inhibit calpain activation, which is a key factor in neurodegeneration .
    • The results show that inhibiting calpain activation could be a potential therapeutic target for managing neurodegenerative diseases .
  • Myocardial Hypertrophy

    • ALLM is used in the field of cardiology, particularly in the study of myocardial hypertrophy .
    • ALLM acts as a calpain inhibitor, contributing to the regulation of the hypertrophic process .
    • The method of application involves using ALLM to inhibit calpain activity, which is implicated in the development of cardiac hypertrophy .
    • The results suggest that long-term inhibition of calpain could be a feasible pharmacological strategy for treating pathological cardiac hypertrophy .
  • Cathepsin L and B Inhibition

    • ALLM is used in the field of biochemistry for the study of cathepsin L and B .
    • ALLM acts as a potent inhibitor of cathepsin L and a strong inhibitor of cathepsin B .
    • The method of application involves using ALLM to inhibit the activity of these cathepsins .
    • The results show that ALLM effectively inhibits these cathepsins, although the exact outcomes and implications need further research .
  • Malaria Aspartic Hemoglobinases Plasmepsins I and II Inhibition

    • ALLM is used in the field of parasitology, specifically in the study of malaria .
    • ALLM inhibits the processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro .
    • The method of application involves using ALLM to inhibit the activity of these plasmepsins .
    • The results show that ALLM effectively inhibits these plasmepsins, although the exact outcomes and implications need further research .
  • Activation-Induced Programmed Cell Death Inhibition

    • ALLM is used in the field of immunology, specifically in the study of programmed cell death .
    • ALLM inhibits activation-induced programmed cell death and restores defective immune responses in HIV+ donors .
    • The method of application involves using ALLM to inhibit the process of programmed cell death .
    • The results show that ALLM effectively inhibits this process, although the exact outcomes and implications need further research .
  • Hypoxic-Ischemic Encephalopathy (HIE)

    • ALLM is used in the field of neurology, specifically in the study of Hypoxic-Ischemic Encephalopathy (HIE) .
    • ALLM acts as a calpain inhibitor, preventing calpain-mediated apoptosis in degenerating neurons .
    • The method of application involves using ALLM to inhibit calpain activation, which is a key factor in HIE .
    • The results show that inhibiting calpain activation could be a potential therapeutic target for managing HIE .
  • Spinal Cord Injury (SCI)

    • ALLM is used in the field of neurology, specifically in the study of Spinal Cord Injury (SCI) .
    • ALLM acts as a calpain inhibitor, preventing neuronal death post SCI .
    • The method of application involves using ALLM to inhibit calpain activation, which is a key factor in SCI .
    • The results show that inhibiting calpain activation could improve chronic neurological function post SCI .
  • Nitric Oxide Production Inhibition

    • ALLM is used in the field of immunology, specifically in the study of nitric oxide production .
    • ALLM acts as a calpain inhibitor, blocking nitric oxide production by activated macrophages .
    • The method of application involves using ALLM to inhibit the transcription of the inducible nitric oxide synthase gene .
    • The results show that ALLM effectively inhibits nitric oxide production, although the exact outcomes and implications need further research .
  • Inhibition of Proteasome

    • ALLM is used in the field of biochemistry, specifically in the study of proteasomes .
    • ALLM acts as a weak inhibitor of proteasome .
    • The method of application involves using ALLM to inhibit the activity of proteasomes .
    • The results show that ALLM effectively inhibits proteasomes, although the exact outcomes and implications need further research .
  • Restoration of Defective Immune Responses in HIV+ Donors

    • ALLM is used in the field of immunology, specifically in the study of HIV .
    • ALLM inhibits activation-induced programmed cell death and restores defective immune responses in HIV+ donors .
    • The method of application involves using ALLM to inhibit the process of programmed cell death .
    • The results show that ALLM effectively inhibits this process, although the exact outcomes and implications need further research .
  • Inhibition of Nitric Oxide Production by Activated Macrophages

    • ALLM is used in the field of immunology, specifically in the study of nitric oxide production .
    • ALLM blocks nitric oxide production by activated macrophages by interfering with transcription of the inducible nitric oxide synthase gene .
    • The method of application involves using ALLM to inhibit the transcription of the inducible nitric oxide synthase gene .
    • The results show that ALLM effectively inhibits nitric oxide production, although the exact outcomes and implications need further research .
  • Improvement of Chronic Neurological Function Post Spinal Cord Injury (SCI)

    • ALLM is used in the field of neurology, specifically in the study of Spinal Cord Injury (SCI) .
    • ALLM inhibits neuronal death post SCI and improves chronic neurological function .
    • The method of application involves using ALLM to inhibit neuronal death post SCI .
    • The results show that ALLM effectively improves chronic neurological function post SCI .

Safety And Hazards

ALLM (Calpain Inhibitor) should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

As evidence accumulates that calpain-2 activation participates in acute neuronal injury, there is interest in developing therapeutic approaches using selective calpain-2 inhibitors . Recent data indicate the potential use of such inhibitors in various pathologies associated with acute neuronal death . The possibility of extending the use of such inhibitors to more chronic forms of neurodegeneration is also being discussed .

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLAIMXRBDUMH-CGZBRXJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALLM (Calpain Inhibitor)

CAS RN

136632-32-1
Record name L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ALLM (Calpain Inhibitor)
Reactant of Route 2
Reactant of Route 2
ALLM (Calpain Inhibitor)
Reactant of Route 3
ALLM (Calpain Inhibitor)
Reactant of Route 4
Reactant of Route 4
ALLM (Calpain Inhibitor)
Reactant of Route 5
ALLM (Calpain Inhibitor)
Reactant of Route 6
Reactant of Route 6
ALLM (Calpain Inhibitor)

Citations

For This Compound
85
Citations
H Fujita, T Kato, N Watanabe, T Takahashi… - Archives of biochemistry …, 2011 - Elsevier
Calpain inhibitors induce pertussis toxin (PTx)-sensitive chemotaxis in human neutrophils and monocytes. Here, we show that various calpain inhibitors (PD150606, PD151746, N-…
Number of citations: 10 www.sciencedirect.com
NO Carragher - Current pharmaceutical design, 2006 - ingentaconnect.com
The calpains represent a well-conserved family of calcium-dependent cysteine proteases. They consist of several ubiquitous and tissue specific isoforms and exhibit broad substrate …
Number of citations: 233 www.ingentaconnect.com
S Kitagawa, T Kato, M Kitagawa, M Aomatsu, H Fujita - researchgate.net
Calpain has been implicated as a regulator of actin cytoskeleton, cell migration, apoptosis, and inflammation, and calpain is a potential therapeutic target for various disorders, including …
Number of citations: 0 www.researchgate.net
A Akaike, Y Banno, Y Osawa, H Oshita… - Journal of orthopaedic …, 2003 - Elsevier
The effects of proteolysis inhibitors on hydrogen peroxide (H 2 O 2 )-induced apoptosis were examined in cultured human synovial cells of rheumatoid arthritis (RA) patients. RA …
Number of citations: 6 www.sciencedirect.com
IKS Aggeli, I Beis, C Gaitanaki - Cellular signalling, 2008 - Elsevier
We investigated the response of αB-crystallin to oxidative stress and calpain inhibition in an attempt to elucidate the signalling pathways mediating its phosphorylation. Given the high …
Number of citations: 56 www.sciencedirect.com
K Chiu, TT Lam, WWY Li, J Caprioli, JMK Kwong - Brain research, 2005 - Elsevier
Calpain-mediated proteolysis has been implicated as a major process in neuronal cell death in both acute insults and the chronic neurodegenerative disorders in the central nerves …
Number of citations: 70 www.sciencedirect.com
SY Yoon, JE Choi, JH Ham, H Choe, HS Lee… - Neuroscience …, 2012 - Elsevier
There is evidence that β-secretase and amyloid precursor protein β-C-terminal fragments (APP-CTF) are involved in the pathogenesis of Alzheimer's disease (AD). Previously, we have …
Number of citations: 10 www.sciencedirect.com
SK Sreenan, YP Zhou, K Otani, PA Hansen… - Diabetes, 2001 - Am Diabetes Assoc
Studies of the genetic basis of type 2 diabetes suggest that variation in the calpain-10 gene affects susceptibility to this common disorder, raising the possibility that calpain-sensitive …
Number of citations: 216 diabetesjournals.org
S Chi, S Chang, D Park - Biochemical and biophysical research …, 2004 - Elsevier
E3b1, a binding partner of Eps8, plays a critical role in receptor tyrosine kinase (RTK)-mediated Rac activation by facilitating the interaction of Eps8 with Sos-1 and the consequent …
Number of citations: 7 www.sciencedirect.com
K Orford, C Crockett, JP Jensen, AM Weissman… - Journal of Biological …, 1997 - ASBMB
Several lines of evidence suggest that accumulation of cytoplasmic β-catenin transduces an oncogenic signal. We show that β-catenin is ubiquitinated and degraded by the proteosome …
Number of citations: 904 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.